

# Comparing Disperse Red 50 with other red disperse dyes

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## Compound of Interest

Compound Name: Disperse red 50

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A comprehensive comparison of **Disperse Red 50** with other prevalent red disperse dyes is essential for researchers and professionals in material science and textile chemistry. This guide provides an objective evaluation of **Disperse Red 50** against three other commercially significant red disperse dyes: Disperse Red 1, Disperse Red 13, and Disperse Red 60. The comparison focuses on their chemical structures, performance characteristics, and dyeing properties, supported by available experimental data.

## Introduction to Compared Disperse Dyes

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers like polyester. The selection of a specific red disperse dye depends on the desired shade, fastness properties, and the application process.

- **Disperse Red 50** is a monoazo dye known for producing a bluish-red shade.[1] It is commonly used for high-temperature dyeing of polyester and its blends.[2]
- Disperse Red 1 is also a monoazo dye, recognized for its use as a versatile coloring agent for polyester and acetate fibers.[3] It is known to provide good leveling and lifting properties during dyeing.[3]
- Disperse Red 13 is a monoazo dye that yields a bluish-red color.[4] It is utilized in dyeing and printing polyester, acetate, and acrylic fibers.[4]

- Disperse Red 60 belongs to the anthraquinone class of dyes, which is structurally different from the azo-based dyes in this comparison.[5] It is known for its bright red shade and excellent light fastness, making it a primary choice for applications demanding high durability to light exposure.[6]

## Chemical Structure and Properties

The chemical structure of a dye dictates its fundamental properties, including color, solubility, and affinity for fibers. **Disperse Red 50**, **1**, and **13** are all part of the single azo class, characterized by the -N=N- chromophore.[1][4] In contrast, Disperse Red 60 is based on the anthraquinone structure, which generally imparts higher stability.[5]

Table 1: Chemical and Physical Properties of Selected Red Disperse Dyes

Property	Disperse Red 50	Disperse Red 1	Disperse Red 13	Disperse Red 60
C.I. Name	Disperse Red 50	Disperse Red 1	Disperse Red 13	Disperse Red 60
CAS Number	12223-35-7 / 40880-51-1[1]	2872-52-8	3180-81-2[7]	17418-58-5[5]
Chemical Class	Monoazo	Monoazo	Monoazo[4]	Anthraquinone[5]
Molecular Formula	C <sub>17</sub> H <sub>16</sub> ClN <sub>5</sub> O <sub>2</sub> [1]	C <sub>16</sub> H <sub>18</sub> N <sub>4</sub> O <sub>3</sub>	C <sub>16</sub> H <sub>17</sub> ClN <sub>4</sub> O <sub>3</sub> [7]	C <sub>20</sub> H <sub>13</sub> NO <sub>4</sub> [5]
Molecular Weight	357.79 g/mol [1]	314.34 g/mol	348.78 g/mol [7]	331.32 g/mol [5]
Appearance	Purple Powder[1]	Dark Red Powder	Dark Red Powder	Dark Red Solid
Solubility	Soluble in acetone, alcohol; Insoluble in water	Soluble in ethanol, acetone, benzene; Insoluble in water[3]	Soluble in ethanol, acetone, benzene[4]	Soluble in dichloromethane; Insoluble in water

## Performance and Fastness Properties

The performance of a dye is primarily assessed by its fastness properties on a given substrate, typically polyester for disperse dyes. These properties determine the durability of the color to various environmental factors throughout the textile's life. The following data, synthesized from multiple sources, provides a comparative overview. It is important to note that fastness properties can vary based on the depth of shade, dyeing process, and the specific substrate used.

Table 2: Comparative Fastness Properties on Polyester

Fastness Property	Disperse Red 50	Disperse Red 1	Disperse Red 13	Disperse Red 60
Light Fastness (1-8 Scale)	5-6	4-5[4]	Data Not Available	6-7[4]
Wash Fastness (Color Change, 1-5 Scale)	5	5[4]	Data Not Available	4-5[4]
Sublimation Fastness (Staining, 1-5 Scale)	4	4[4]	Data Not Available	2-3[4]
Rubbing (Crocking) Fastness (1-5 Scale)	Data Not Available	Data Not Available	Data Not Available	Data Not Available
Perspiration Fastness (Staining, 1-5 Scale)	5	Data Not Available	Data Not Available	Data Not Available
Ironing Fastness (Staining, 1-5 Scale)	4	Data Not Available	Data Not Available	Data Not Available

Note: The fastness data is compiled from various sources and should be used for comparative purposes. A direct, side-by-side experimental comparison under identical conditions would be required for definitive conclusions.

From the available data, the anthraquinone-based Disperse Red 60 exhibits superior light fastness compared to the azo dyes, which is a known characteristic of this dye class.<sup>[4]</sup> However, its sublimation fastness is notably lower.<sup>[4]</sup> **Disperse Red 50** and Disperse Red 1 show good to excellent wash and perspiration fastness.

## Dyeing Performance

The efficiency of the dyeing process is evaluated by parameters such as dye exhaustion and the resulting color strength on the fabric.

- **Dye Exhaustion (%)**: This measures the percentage of dye that has transferred from the dyebath to the fiber at the end of the dyeing process. Higher exhaustion indicates a more efficient process with less dye in the effluent.
- **Color Strength (K/S)**: This value is calculated from the reflectance of the dyed fabric and is proportional to the amount of dye fixed on the fiber. A higher K/S value signifies a deeper shade.

While a direct comparative study providing exhaustion and K/S values for all four dyes under identical conditions is not readily available, general principles can be applied. The dyeing performance is highly dependent on the dyeing temperature, time, pH, and the presence of auxiliaries. For instance, high-temperature dyeing of polyester (around 130°C) generally leads to higher dye exhaustion and color strength compared to dyeing at lower temperatures.<sup>[8]</sup> Studies have shown that for Disperse Red 1, dye exhaustion on polyester can reach around 53% when dyed at 120°C.

The relationship between dye structure and dyeing performance is complex. Generally, smaller, more planar molecules may diffuse into the polyester fiber more quickly. The polarity and molecular weight of the dye also play a significant role in its affinity for the fiber and its sublimation properties.

## Experimental Protocols

Standardized testing methods are crucial for obtaining reproducible and comparable performance data. The following are summaries of key experimental protocols for fastness testing.

## Light Fastness Testing (Based on ISO 105-B02 / AATCC 16.3)

This test determines the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.

- Principle: A specimen of the dyed textile is exposed to light from a Xenon Arc lamp under controlled conditions.
- Apparatus: Xenon arc lamp apparatus, Blue Wool standards (rated 1-8), Grey Scale for assessing color change.
- Procedure: The test specimen is mounted alongside the Blue Wool standards and exposed simultaneously. The exposure is continued until a specified change in color is observed on the sample or the standards. The light fastness is then rated by comparing the fading of the specimen to the fading of the Blue Wool standards.<sup>[4]</sup>

## Wash Fastness Testing (Based on ISO 105-C06)

This method assesses the resistance of the color to domestic or commercial laundering.

- Principle: The dyed specimen, in contact with a multifiber adjacent fabric, is mechanically agitated in a soap or detergent solution at a specific temperature and time.
- Apparatus: Launder-Ometer or similar washing fastness tester, stainless steel balls (to provide abrasive action), multifiber fabric, Grey Scales for assessing color change and staining.
- Procedure: The composite specimen (dyed sample attached to multifiber fabric) is placed in a stainless steel container with the test solution and steel balls. The container is agitated in the machine at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes). After washing, the specimen is rinsed and dried. The change in color of the dyed sample and

the staining on the adjacent multifiber fabric are assessed using the respective Grey Scales.  
[4]

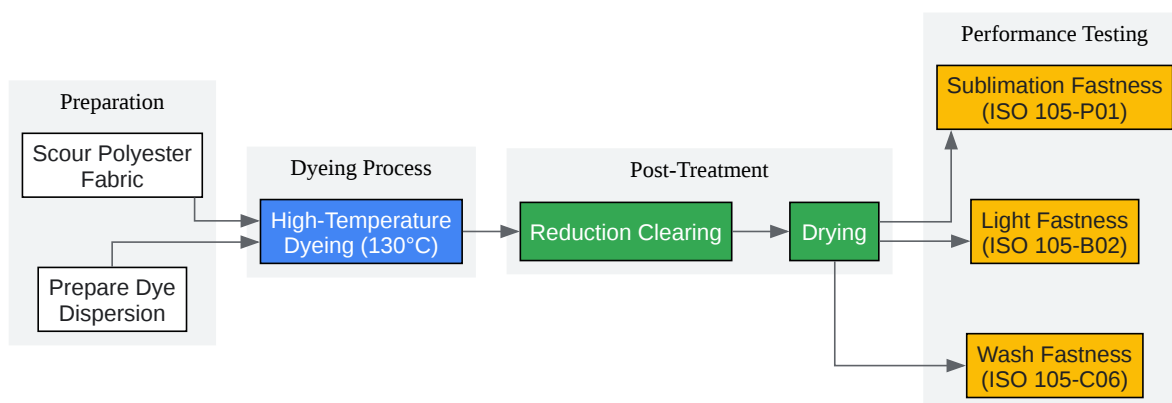
## Sublimation Fastness Testing (Based on ISO 105-P01)

This test evaluates the tendency of the dye to vaporize upon heating and stain adjacent materials.

- Principle: The dyed textile is placed between two pieces of undyed fabric (typically polyester) and subjected to controlled heat and pressure.
- Apparatus: Heat press or a suitable heating device, undyed polyester fabric, Grey Scale for assessing staining.
- Procedure: The composite sample is placed in the heating device at a specified temperature (e.g., 180°C, 200°C, or 220°C) for a specific time (e.g., 30 seconds). After heating, the sample is cooled, and the degree of staining on the undyed fabrics is assessed using the Grey Scale for Staining.[4]

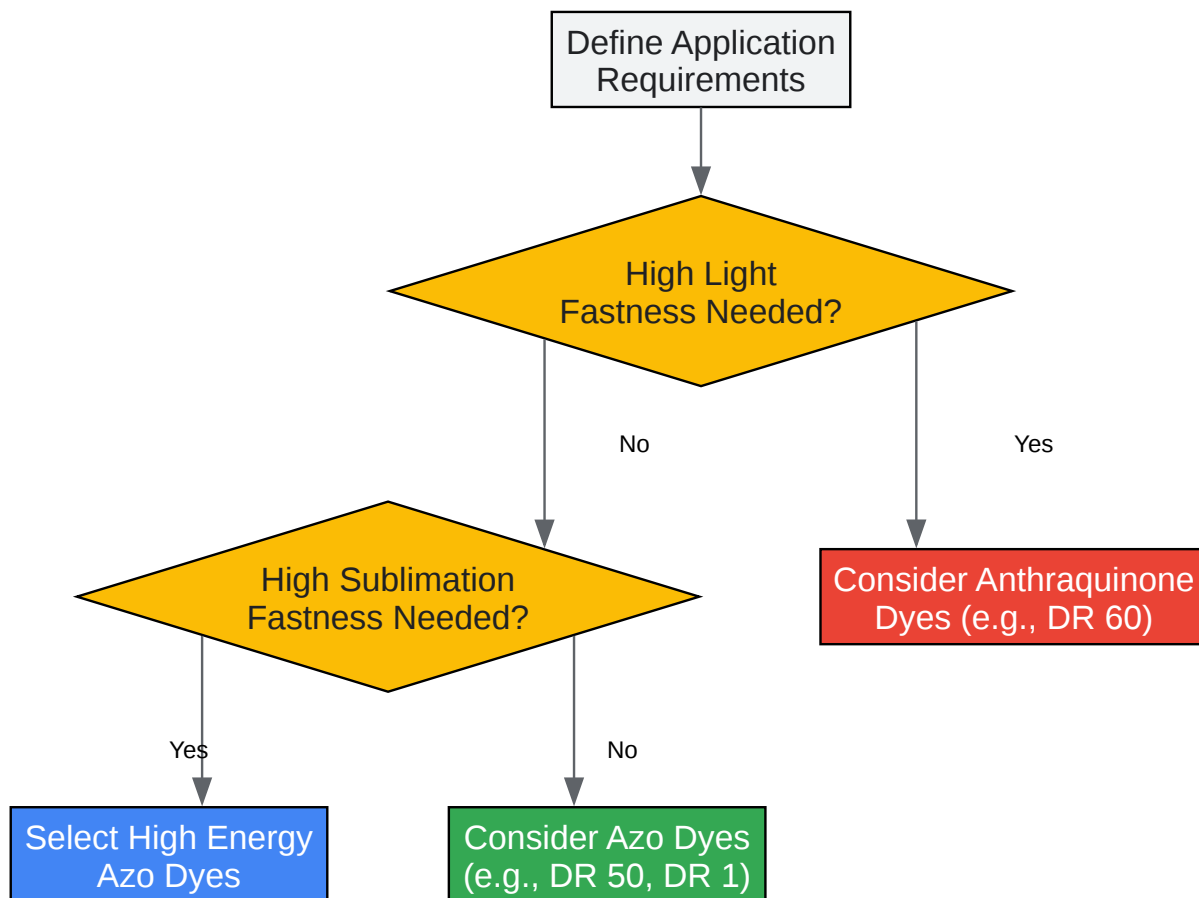
## Visualizing Experimental and Logical Workflows

Graphviz diagrams can be used to illustrate the logical flow of processes in dye selection and testing.



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Generalized workflow for disperse dyeing and fastness testing.



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Logical decision path for selecting a red disperse dye.

## Conclusion

The choice between **Disperse Red 50** and other red disperse dyes depends critically on the end-use requirements of the dyed material.

- **Disperse Red 50** offers a balanced profile with good wash, perspiration, and ironing fastness, making it a versatile choice for many standard polyester applications.
- Disperse Red 1 provides similar performance to **Disperse Red 50**, with good leveling properties.



- Disperse Red 60, as an anthraquinone dye, is the preferred option when high light fastness is the primary requirement, such as for automotive or outdoor textiles. However, its lower sublimation fastness must be considered if subsequent high-temperature finishing processes are involved.
- The selection process must weigh the trade-offs between different fastness properties. For applications requiring high heat stability (e.g., thermofixation, transfer printing), dyes with better sublimation fastness would be more suitable than Disperse Red 60.

Ultimately, for critical applications, it is recommended that researchers and drug development professionals conduct their own comparative experiments on the specific substrate and under their unique processing conditions to make the most informed decision.

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- To cite this document: BenchChem. [Comparing Disperse Red 50 with other red disperse dyes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085672#comparing-disperse-red-50-with-other-red-disperse-dyes]

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